![molecular formula C19H21FN6O B5551683 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their complex structures and potential biological activities. Research into similar compounds focuses on their synthesis, molecular structure, and potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of compounds like N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide often involves multiple steps, including condensation reactions, and the use of specific catalysts or reagents. For instance, Huang et al. (2020) described a synthesis process for a similar compound involving condensation of specific acids with diamine intermediates (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction and density functional theory (DFT). These methods help determine bond lengths, bond angles, and overall molecular geometry, providing insights into the compound's structural characteristics. The work by Huang et al. (2020) is an example of such an analysis (Huang et al., 2020).
Applications De Recherche Scientifique
Radioligand Development for Neurological Imaging
One study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) (C. Fookes et al., 2008). The research highlighted the potential of these compounds in imaging PBR expression in neurodegenerative disorders, demonstrating the role of fluorine-substituted benzamides in neurological imaging applications.
Antitumor Activity
Another area of application is in the field of antitumor research, where a study described the synthesis of amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against leukaemia HL-60 and liver cancer BEL-7402 (J. Xiong et al., 2009). This suggests the potential of related fluorobenzamide compounds in the development of cancer therapeutics.
Antimicrobial Agents
Research on fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs indicates the synthesis of compounds with significant antimicrobial activity against various bacterial and fungal strains (N. Desai et al., 2013). This underscores the possible use of similar compounds in creating new antimicrobial agents.
Metabotropic Glutamate Receptor Antagonists
A novel class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists was identified, showcasing the utility of structurally related compounds in the development of selective receptor antagonists for potential therapeutic use (Aya Futamura et al., 2017). This points towards the potential application of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide in neuropharmacology.
Synthesis and Cardiac Electrophysiology
N-substituted imidazolylbenzamides were synthesized and tested for their cardiac electrophysiological activity, indicating the potential for developing selective class III agents for treating arrhythmias (T. K. Morgan et al., 1990). This highlights the relevance of fluorobenzamides in cardiovascular research.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-12-13(2)26(11-23-12)18-10-17(24-14(3)25-18)21-8-9-22-19(27)15-6-4-5-7-16(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,22,27)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLQBASMVZLVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.